3,3'-Dipropoxybenzidine
Description
3,3'-Dipropoxybenzidine is a benzidine derivative substituted with propoxy (-OCH₂CH₂CH₃) groups at the 3 and 3' positions of the biphenyl core. It is structurally characterized by a planar biphenyl conformation due to the absence of steric hindrance at the ortho positions . Its synthesis and applications are primarily focused on the development of safer direct dyes in the textile industry.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(4-amino-3-propoxyphenyl)-2-propoxyaniline |
InChI |
InChI=1S/C18H24N2O2/c1-3-9-21-17-11-13(5-7-15(17)19)14-6-8-16(20)18(12-14)22-10-4-2/h5-8,11-12H,3-4,9-10,19-20H2,1-2H3 |
InChI Key |
OVRXAJFDCYEWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCCC)N |
Synonyms |
3,3'-dipropoxybenzidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Differences
The substituent type and position on benzidine derivatives critically influence molecular conformation and physicochemical properties:
- Planar vs. Twisted Conformations: 3,3'-Dipropoxybenzidine adopts a planar structure due to para-substituted propoxy groups, minimizing steric repulsion .
Toxicity and Mutagenicity
Substituent chemistry significantly impacts toxicological profiles:
- Non-Mutagenic Design: The propoxy groups in 3,3'-dipropoxybenzidine may hinder metabolic activation into mutagenic intermediates, unlike smaller substituents (e.g., methoxy or amino groups) .
Regulatory Status
Regulatory restrictions vary based on toxicity and carcinogenicity:
Data Tables
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